molecular formula C13H11ClO2 B1277315 [3-(4-Chlorophenoxy)phenyl]methanol CAS No. 72714-63-7

[3-(4-Chlorophenoxy)phenyl]methanol

Cat. No. B1277315
CAS RN: 72714-63-7
M. Wt: 234.68 g/mol
InChI Key: WHPXYEMGLKNXTG-UHFFFAOYSA-N
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Description

“[3-(4-Chlorophenoxy)phenyl]methanol” is a chemical compound that belongs to the class of chemicals known as phenols. It has a linear formula of C13H11ClO2 .


Molecular Structure Analysis

The molecular structure of “[3-(4-Chlorophenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group via a chlorophenoxy group. The empirical formula is C13H11ClO2, and the molecular weight is 234.68 g/mol .


Physical And Chemical Properties Analysis

“[3-(4-Chlorophenoxy)phenyl]methanol” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Enantioselective Catalysis

  • [3-(4-Chlorophenoxy)phenyl]methanol derivatives have been used as catalysts in enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivity at room temperature (Lu et al., 2008).

Analytical Chemistry and Toxicology

  • Chlorophenoxy compounds, including those related to [3-(4-Chlorophenoxy)phenyl]methanol, have been analyzed in biological specimens for acute poisoning diagnosis using high-performance liquid chromatography (Flanagan & Ruprah, 1989).

Antitubercular Drug Synthesis

  • [4-(Aryloxy)phenyl]cyclopropyl methanones, a category encompassing [3-(4-Chlorophenoxy)phenyl]methanol derivatives, have shown significant antitubercular activity in vitro against Mycobacterium tuberculosis and some strains resistant to traditional treatments (Bisht et al., 2010).

Safety And Hazards

The safety data sheet for “[3-(4-Chlorophenoxy)phenyl]methanol” indicates that it may be harmful if swallowed and may cause skin irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPXYEMGLKNXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401527
Record name [3-(4-chlorophenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chlorophenoxy)phenyl]methanol

CAS RN

72714-63-7
Record name [3-(4-chlorophenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Roussel, M Bradley, P Kane, C Bailey, R Arnold… - Tetrahedron, 1999 - Elsevier
Following a high throughput screen (HTS) for the inhibition of the tissue factor/factor VIIa complex and the identification of a number of original hits a lead optimisation programme was …
Number of citations: 42 www.sciencedirect.com

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